molecular formula C9H15NO2 B13610364 Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate

Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate

Cat. No.: B13610364
M. Wt: 169.22 g/mol
InChI Key: CHXXHXOYFUVPOG-APPZFPTMSA-N
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Description

rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate: is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the use of organic bases to mediate the reaction under mild conditions, resulting in high yields and enantioselectivity .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high purity and yield. These methods may include the use of metal-free conditions and operationally simple procedures to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-5-4-7(9)3-2-6-10-9/h7,10H,2-6H2,1H3/t7-,9+/m1/s1

InChI Key

CHXXHXOYFUVPOG-APPZFPTMSA-N

Isomeric SMILES

COC(=O)[C@]12CC[C@H]1CCCN2

Canonical SMILES

COC(=O)C12CCC1CCCN2

Origin of Product

United States

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